molecular formula C4H2KN3O2 B14134316 1,3,5-Triazine-2-carboxylic acid, potassium salt CAS No. 64536-03-4

1,3,5-Triazine-2-carboxylic acid, potassium salt

Cat. No.: B14134316
CAS No.: 64536-03-4
M. Wt: 163.18 g/mol
InChI Key: UCPBKWZZLAMBOX-UHFFFAOYSA-M
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Description

1,3,5-Triazine-2-carboxylic acid, potassium salt, also known as oxonic acid potassium salt, is a heterocyclic compound with the molecular formula C4H2KN3O4. It is a derivative of 1,3,5-triazine, a six-membered aromatic ring containing three nitrogen atoms. This compound is known for its inhibitory effects on uricase, an enzyme involved in uric acid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triazine-2-carboxylic acid, potassium salt can be synthesized through various methods. One common approach involves the trimerization of nitriles with cyanide. Another method includes the condensation reaction of 1,2-dicarbonyl compounds with amidrazones . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2-carboxylic acid, potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazine compounds .

Scientific Research Applications

1,3,5-Triazine-2-carboxylic acid, potassium salt has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2-carboxylic acid, potassium salt involves its inhibitory effects on uricase. By inhibiting uricase, the compound prevents the conversion of uric acid to allantoin, leading to increased levels of uric acid. This mechanism is particularly useful in studies related to hyperuricemia and gout .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazine-2-carboxylic acid, potassium salt is unique due to its specific inhibitory effects on uricase, which is not commonly observed in other triazine derivatives. This makes it particularly valuable in medical and biological research focused on uric acid metabolism and related disorders .

Properties

CAS No.

64536-03-4

Molecular Formula

C4H2KN3O2

Molecular Weight

163.18 g/mol

IUPAC Name

potassium;1,3,5-triazine-2-carboxylate

InChI

InChI=1S/C4H3N3O2.K/c8-4(9)3-6-1-5-2-7-3;/h1-2H,(H,8,9);/q;+1/p-1

InChI Key

UCPBKWZZLAMBOX-UHFFFAOYSA-M

Canonical SMILES

C1=NC=NC(=N1)C(=O)[O-].[K+]

Origin of Product

United States

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